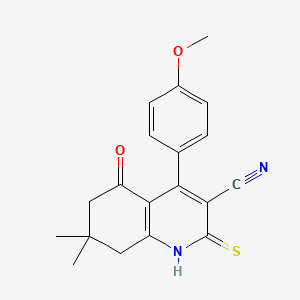

2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Description

Historical Context and Discovery

The synthesis of 2-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile was first reported in the early 2000s, with PubChem records indicating its initial registration under the CAS number 200340-05-2 in March 2005. Early research focused on exploring its structural analogs as part of broader efforts to optimize tetrahydroquinoline derivatives for kinase inhibition and anticancer activity. The compound’s discovery coincided with a surge in interest in heterocyclic compounds bearing sulfur-containing functional groups, which were increasingly recognized for their ability to modulate enzymatic activity through covalent or non-covalent interactions.

Notably, the compound was assigned the NSC identifier 678050 during its inclusion in the National Cancer Institute’s (NCI) drug screening programs. While detailed historical records of its preclinical development remain limited, its structural features suggest it was designed to combine the pharmacokinetic benefits of methoxyaryl groups with the electronic effects of the cyano and thiol substituents. These groups were hypothesized to enhance binding affinity to target proteins while improving metabolic stability compared to earlier quinoline derivatives.

Significance in Medicinal Chemistry

In medicinal chemistry, 2-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile exemplifies the strategic use of scaffold hybridization to achieve multifunctional pharmacological profiles. The tetrahydroquinoline core provides a rigid bicyclic framework that supports three-dimensional interactions with biological targets, while the 4-methoxyphenyl group at position 4 introduces lipophilicity and π-stacking capabilities. The mercapto (-SH) group at position 2 and the cyano (-CN) group at position 3 create distinct electronic environments, potentially enabling hydrogen bonding, nucleophilic interactions, or coordination with metal ions in enzyme active sites.

This compound’s significance is further underscored by its inclusion in the NCI-60 Growth Inhibition Database, where it was screened against 60 human tumor cell lines to assess its antiproliferative potential. While specific activity data remain proprietary, the structural similarities to kinase inhibitors such as M2698 (MSC2363318A) and Acrizanib (LHA510)—which target Akt and VEGFR-2, respectively—suggest plausible mechanisms of action involving kinase modulation. The presence of the dimethyl substituents at positions 7 and 7 likely contributes to steric effects that influence target selectivity, a critical consideration in kinase inhibitor design.

Position in the Tetrahydroquinoline Scaffold Family

Within the tetrahydroquinoline scaffold family, this compound occupies a unique niche due to its substitution pattern. A comparative analysis with related structures, such as 2-mercapto-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (PubChem CID 2776539), reveals key differences in electronic and steric properties. The replacement of the trifluoromethyl group with a 4-methoxyphenyl moiety introduces distinct hydrophobic and electronic characteristics, potentially altering binding kinetics and off-target interactions.

The partially saturated quinoline ring system reduces planarity compared to fully aromatic quinolines, which may enhance solubility and reduce cytotoxicity—a common challenge with planar polycyclic compounds. Furthermore, the ketone group at position 5 introduces a hydrogen bond acceptor, creating opportunities for interactions with proteolytic enzymes or receptors requiring polar contact points. These features collectively position the compound as a versatile intermediate for further derivatization, particularly in anticancer and anti-inflammatory drug discovery.

Research Objectives and Scope

Current research objectives for 2-mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile focus on elucidating its structure-activity relationships (SAR) and optimizing its pharmacological profile. Key areas of investigation include:

- Target Identification : Systematic screening against kinase panels and epigenetic targets to identify primary mechanisms of action.

- Metabolic Stability : Assessing the impact of the methoxyphenyl and cyano groups on cytochrome P450 interactions and hepatic clearance.

- Selectivity Profiling : Differentiating its activity from related tetrahydroquinoline derivatives through comparative studies with compounds like NSC-678050.

- Synthetic Accessibility : Developing scalable synthesis routes that maintain stereochemical integrity while minimizing toxic byproducts.

Ongoing studies leverage computational modeling to predict binding modes and guide the design of second-generation analogs with improved potency and selectivity. The compound’s inclusion in public chemical databases such as PubChem and ChEMBL ensures its accessibility to the broader research community, facilitating collaborative efforts to unlock its therapeutic potential.

Properties

IUPAC Name |

4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-2-sulfanylidene-6,8-dihydro-1H-quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-19(2)8-14-17(15(22)9-19)16(13(10-20)18(24)21-14)11-4-6-12(23-3)7-5-11/h4-7H,8-9H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJFOHRGILPPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=C(C(=S)N2)C#N)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the condensation of 4-methoxybenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of ammonium acetate and a suitable solvent like ethanol. This reaction forms an intermediate, which is then reacted with malononitrile and a sulfur source such as thiourea under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, as well as advanced purification techniques like recrystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The compound exhibits promising anticancer properties. Research has shown that derivatives of tetrahydroquinoline compounds can inhibit cancer cell proliferation. For instance, studies have indicated that similar compounds can induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of compounds similar to 2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile. These compounds have been investigated for their ability to mitigate the effects of neurodegenerative diseases such as Alzheimer's disease and schizophrenia. Their mechanism of action may involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Materials Science

Liquid Crystals

The compound's unique structural features enable its use in the development of liquid crystal materials. These materials are crucial in the production of displays and other optical devices. The incorporation of heterocyclic compounds into liquid crystal systems has been shown to enhance their thermal stability and electro-optical properties .

Polymer Composites

In materials science, 2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile can serve as a functional additive in polymer composites. Its thiol group can facilitate cross-linking reactions that improve the mechanical properties and thermal resistance of polymers .

Environmental Science

Pollutant Remediation

The compound has potential applications in environmental remediation processes. Its ability to react with various pollutants makes it a candidate for use in the treatment of contaminated water and soil. Studies have demonstrated that thiol-containing compounds can effectively bind heavy metals and organic pollutants, facilitating their removal from the environment .

- Anticancer Research

- Neuroprotective Studies

- Environmental Impact

Mechanism of Action

The mechanism by which 2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Quinoline Derivatives

Key Observations :

Chromene Derivatives

Key Observations :

- Amino (-NH₂) vs. Mercapto (-SH): Amino-substituted chromenes exhibit higher thermal stability (m.p. 224–230 °C for 4-cyanophenyl derivative) due to stronger intermolecular interactions .

- Electron-withdrawing groups (Cl, CN) reduce electron density at the aromatic ring, influencing reactivity and spectral shifts (e.g., ¹³C NMR δ 196.10 for carbonyl in 4-methoxyphenyl chromene ).

Structural and Pharmacological Contrasts

- Core Heteroatom: Quinoline (N-containing) vs. chromene (O-containing) cores dictate electronic properties and bioactivity. Chromenes are associated with antidepressant, antihypertensive, and anti-ischemic activities , while quinoline derivatives are less studied pharmacologically.

- Synthetic Methods: Quinoline target: Solvent-free synthesis (95% yield) using Cu-based nanocomposites . Chromenes: Ethanol reflux with catalysts like sepiolite nanofibers (86–95% yields) .

Biological Activity

2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile (CAS No. 200340-05-2) is a complex organic compound notable for its potential biological activities. This compound features a tetrahydroquinoline core with a mercapto group and a methoxyphenyl substituent. Its molecular formula is C19H18N2O2S, and it has a molecular weight of approximately 338.42 g/mol. This article reviews the biological activities associated with this compound, focusing on antimicrobial and anticancer properties, as well as its mechanism of action.

The compound's structure includes:

- Tetrahydroquinoline core : A bicyclic structure that enhances biological activity.

- Mercapto group (-SH) : Known for its role in redox reactions and potential interactions with biological targets.

- Methoxyphenyl substituent : Contributes to the lipophilicity and overall biological profile.

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline compounds often exhibit significant antimicrobial properties. For instance:

- Mechanism : The mercapto group may facilitate interactions with microbial enzymes or structural proteins, inhibiting their function.

- Case Studies : In vitro studies have shown that similar compounds can inhibit bacterial growth against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Target |

|---|---|---|

| 2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-tetrahydroquinoline | Antimicrobial | Bacterial enzymes |

| 2-Amino derivatives | Antibacterial | Cell wall synthesis |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Mechanism : It is suggested that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell cycle progression.

- Research Findings : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer).

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.0 | |

| HepG2 | 20.5 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Key observations include:

- Substituent Effects : The presence of electron-donating groups like methoxy enhances activity.

- Core Modifications : Alterations in the tetrahydroquinoline structure can significantly impact potency.

Comparative Analysis

A comparative analysis with structurally related compounds highlights the unique aspects of 2-Mercapto-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-tetrahydroquinoline:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-Amino derivative | Amino group instead of mercapto | Anticancer properties | Different substituents affect activity |

| Thiazole derivatives | Thiazole ring structure | Antimicrobial activity | Thiazole enhances bioactivity |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, such as cyclooxygenase (COX) enzymes.

- Reactive Oxygen Species (ROS) : The mercapto group can participate in redox reactions, potentially leading to increased oxidative stress in target cells.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Cyclocondensation | 4-Methoxybenzaldehyde, β-ketoester, NH₄OAc, EtOH, reflux | 60-75% | |

| Thiolation | Lawesson’s reagent, toluene, 110°C | 50-65% |

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- X-ray crystallography : Resolve stereochemistry and confirm substituent positions. Use SHELXL for refinement and ORTEP-3 for visualization .

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., methoxy singlet at δ 3.8 ppm) and carbonitrile signals (δ 110-120 ppm).

- IR : Confirm thiol (2500-2600 cm⁻¹) and carbonyl (1680-1700 cm⁻¹) groups .

Q. Table 2: Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 8.59, 8.74, 11.07 |

| α, β, γ (°) | 72.6, 70.1, 80.0 |

| R factor | 0.045 |

Advanced: How to resolve contradictions between computational modeling and experimental crystallographic data for this compound’s conformation?

Methodological Answer:

- Validate force fields : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray torsional angles. Discrepancies often arise from crystal packing forces not modeled in simulations .

- Twinned data analysis : Use SHELXD/SHELXE for deconvoluting overlapping reflections in cases of pseudo-symmetry .

- Docking refinement : Adjust torsional constraints in molecular docking to align with crystallographic dihedral angles .

Advanced: What strategies optimize reaction conditions to minimize byproducts in the synthesis?

Methodological Answer:

- Byproduct identification : LC-MS or TLC monitors side reactions (e.g., over-oxidation of thiols).

- Stepwise quenching : Isolate intermediates before thiolation to prevent cross-reactivity .

- Microwave-assisted synthesis : Reduces reaction time and thermal degradation (e.g., 30 min vs. 6 hours conventional) .

Basic: What are the solubility properties of this compound, and how do they affect biological assay design?

Methodological Answer:

- Solubility profile : Sparingly soluble in water; DMSO or DMF (1-5% v/v) is recommended for stock solutions.

- Assay compatibility : Avoid solvents that denature proteins (e.g., >2% DMSO in enzyme assays). Use sonication for uniform dispersion .

Advanced: How to evaluate the compound’s stability under various conditions, and what analytical methods track degradation?

Methodological Answer:

- Forced degradation studies : Expose to UV light (photolysis), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).

- HPLC-PDA : Monitor degradation peaks (e.g., loss of carbonitrile group at λ 220 nm).

- Mass spectrometry : Identify degradation products (e.g., oxidation of thiol to disulfide) .

Advanced: What in silico approaches predict biological targets, and how to validate these predictions experimentally?

Methodological Answer:

- Pharmacophore modeling : Use Schrödinger’s Phase or MOE to map potential enzyme-binding motifs (e.g., kinase inhibitors).

- Molecular dynamics (MD) : Simulate binding stability to targets like acetylcholinesterase .

- Experimental validation : Perform enzyme inhibition assays (IC₅₀ determination) and compare with docking scores .

Advanced: How to determine the mechanism of biological activity observed in antimicrobial assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.